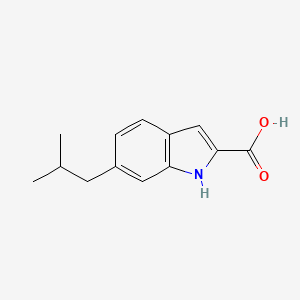

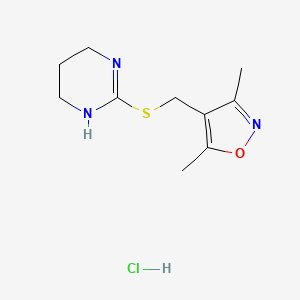

![molecular formula C13H10N2O3S2 B2600367 6-[(4-methylphenyl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 1982951-03-0](/img/structure/B2600367.png)

6-[(4-methylphenyl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-[(4-methylphenyl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” is a chemical compound . It belongs to the class of thiazolopyrimidines, which are heterocyclic analogs of purine bases . Thiazolopyrimidines exhibit a broad spectrum of pharmacological activity .

Synthesis Analysis

The synthesis of related compounds has been studied. For instance, the oxidation of 5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole by hydrogen peroxide in acetic acid can yield 5-[(4-methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole and 5-[(4-methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole . The oxidation was carried out under conditions of microwave activation and of convection heating at a temperature of 55 °C .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the reaction of 5-alkylsulfanyltetrazoles with hydrogen peroxide can give 5-alkylsulfinyl- or 5-alkylsulfonyltetrazoles . The specific reactions of “this compound” are not directly available.Applications De Recherche Scientifique

Synthesis and Antibacterial/Antitubercular Activities

- Novel 5H-thiazolo[3,2-a]pyrimidin-5-ones were synthesized through thiophene ring closure, leading to the development of derivatives with significant antibacterial and antitubercular activities. The process involved S-alkylation, intramolecular cyclization, and further modification to produce amide and amino derivatives, which were screened for their biological activities (Cai et al., 2016).

Antimicrobial Applications in Surface Coatings and Printing Inks

- Heterocyclic compounds containing the thiazolo[3,2-a]pyrimidine framework were incorporated into polyurethane varnish and printing ink paste, demonstrating strong antimicrobial effects. This study highlights the potential for using such derivatives in creating antimicrobial surface coatings and inks (El‐Wahab et al., 2015).

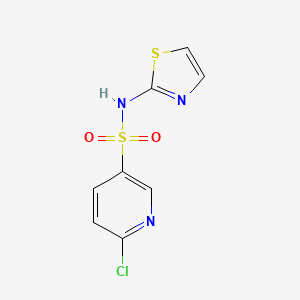

Novel Heterocyclic Compounds with Sulfonamido Moiety

- Research aimed at synthesizing new heterocyclic compounds with a sulfonamido moiety for antibacterial applications produced several derivatives with high antibacterial activities. These compounds underwent various chemical reactions to yield pyran, pyridine, pyridazine, pyrazole, and oxazole derivatives, among others, showcasing the versatility of the chemical scaffold in drug design (Azab et al., 2013).

Synthesis and Evaluation of Antimicrobial Additives

- Another study explored the synthesis of pyrimidine derivative-based antimicrobial additives for incorporation into polyurethane varnish and printing ink, aimed at enhancing antimicrobial properties without compromising the physical and mechanical characteristics of the coatings (H. A. El‐Wahab et al., 2015).

Exploration of Serotonin 5-HT6 Receptor Antagonists

- Research into the development of serotonin 5-HT6 receptor antagonists utilized derivatives of the thiazolo[3,2-a]pyrimidine class. This involved the synthesis of new compounds and evaluation of their activity, contributing to our understanding of potential therapeutic targets for neurological disorders (Ivachtchenko et al., 2011).

Propriétés

IUPAC Name |

6-(4-methylphenyl)sulfonyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3S2/c1-9-2-4-10(5-3-9)20(17,18)11-8-14-13-15(12(11)16)6-7-19-13/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGDOTDBTFYAWLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3N(C2=O)C=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

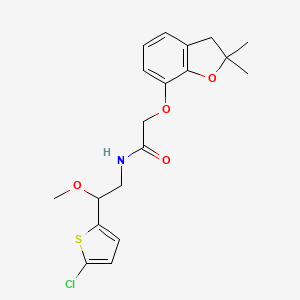

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)propanamide](/img/structure/B2600284.png)

![[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(1H-indol-2-yl)methanone](/img/structure/B2600285.png)

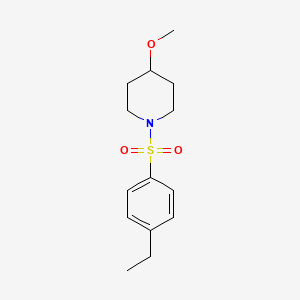

![5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2600286.png)

![1-(4-Fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)prop-2-en-1-one](/img/structure/B2600291.png)

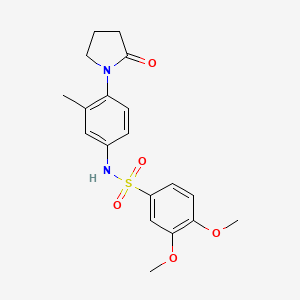

![4-[(3-chloro-2-methylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2600300.png)

![5-[(3-Chlorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2600301.png)